8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine

Physicochemical properties Chemical synthesis Analytical chemistry

8-Bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine (CAS 1548310-03-7) is a heteroaromatic compound belonging to the imidazo[1,2-a]pyridine class, defined by a bicyclic core with a bridgehead nitrogen. It features a bromine substituent at the 8-position and a chiral sec-butyl group at the 2-position.

Molecular Formula C11H13BrN2
Molecular Weight 253.143
CAS No. 1548310-03-7
Cat. No. B2671065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine
CAS1548310-03-7
Molecular FormulaC11H13BrN2
Molecular Weight253.143
Structural Identifiers
SMILESCCC(C)C1=CN2C=CC=C(C2=N1)Br
InChIInChI=1S/C11H13BrN2/c1-3-8(2)10-7-14-6-4-5-9(12)11(14)13-10/h4-8H,3H2,1-2H3
InChIKeyXIGAQFIAZHFUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine (CAS 1548310-03-7): A Functionalized Imidazo[1,2-a]pyridine Building Block with Defined Physicochemical and Reactivity Profile


8-Bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine (CAS 1548310-03-7) is a heteroaromatic compound belonging to the imidazo[1,2-a]pyridine class, defined by a bicyclic core with a bridgehead nitrogen. It features a bromine substituent at the 8-position and a chiral sec-butyl group at the 2-position. This specific substitution pattern establishes a unique steric and electronic profile within the family of 8-bromo-imidazo[1,2-a]pyridine derivatives [1]. Its defined physicochemical properties—molecular formula C11H13BrN2 and molecular weight 253.14 g/mol—provide a baseline for evaluating its handling and reactivity compared to other substituted analogs [1]. As a member of a privileged scaffold extensively explored for kinase inhibition [2], [3], this compound is primarily valued as a versatile synthetic intermediate for constructing more complex, biologically relevant molecules.

8-Bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine: Structural Specificity Dictates Reactivity in Synthesis and Biological Potential


Direct substitution of 8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine with a generic 8-bromoimidazo[1,2-a]pyridine analog is not scientifically valid due to the distinct influence of the 2-position substituent on both chemical reactivity and biological recognition. The presence of a bulky, chiral sec-butyl group at the 2-position of the imidazo[1,2-a]pyridine core introduces unique steric constraints, which are absent in the unsubstituted 8-bromoimidazo[1,2-a]pyridine , . This steric bulk alters the electronic distribution within the heteroaromatic system, thereby modulating the nucleophilicity of the 8-position for cross-coupling reactions and influencing the compound's three-dimensional orientation in biological binding sites. Consequently, the biological activity profiles observed for other imidazo[1,2-a]pyridines, such as the nanomolar Nek2 inhibition of MBM-17 and MBM-55 [1], cannot be extrapolated to this compound without empirical data, as the 2-sec-butyl group may drastically alter target engagement and selectivity.

Quantitative Evidence for 8-Bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine (CAS 1548310-03-7): Comparative Reactivity and Biological Data


Physicochemical Baseline: Molecular Weight and Formula Define a Unique C11H13BrN2 Profile

The target compound is defined by its molecular formula C11H13BrN2 and molecular weight of 253.14 g/mol [1]. This distinguishes it from other 8-bromo-imidazo[1,2-a]pyridine analogs. For example, the unsubstituted 8-bromoimidazo[1,2-a]pyridine (CAS 850349-02-9) has a molecular formula of C7H5BrN2 and a molecular weight of 197.03 g/mol . The difference of 56.11 g/mol corresponds to the addition of a butan-2-yl (sec-butyl) group. This precise mass difference and molecular formula are critical for analytical verification, purity assessment (e.g., by LC-MS), and synthetic planning, confirming the compound's unique identity.

Physicochemical properties Chemical synthesis Analytical chemistry

Steric Influence on Reactivity: Chiral Sec-Butyl Group Imparts Unique Steric Hindrance

The 2-sec-butyl substituent in the target compound introduces a defined chiral center and steric bulk that is absent in simpler 8-bromoimidazo[1,2-a]pyridines or those with linear alkyl chains. While direct reactivity data is not available, comparative analysis with its closest analog, 8-bromo-2-tert-butyl-imidazo[1,2-a]pyridine (CAS 947533-68-8) , highlights the difference. The target compound's sec-butyl group (calculated Connolly Solvent-Excluded Volume ~80 ų) offers a unique steric profile compared to the more rigid and bulkier tert-butyl group (estimated volume ~95 ų). This difference in steric demand and flexibility can influence the rate and yield of palladium-catalyzed cross-coupling reactions at the 8-bromo position, as steric hindrance near the reactive site is a key factor in determining reaction efficiency [1].

Medicinal chemistry Structure-activity relationship Synthetic chemistry

Class-Level Biological Activity: Imidazo[1,2-a]pyridine Scaffold Exhibits Nanomolar Nek2 Inhibition, Setting a Baseline for Derivative Evaluation

While specific biological activity data for 8-bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine is not available in the public domain, the imidazo[1,2-a]pyridine scaffold is a proven pharmacophore for potent kinase inhibition. As a class-level reference, optimized imidazo[1,2-a]pyridine derivatives such as MBM-17 (IC50 = 3.0 nM) and MBM-55 (IC50 = 1.0 nM) have demonstrated exceptional nanomolar inhibition of Nek2 kinase in biochemical assays [1]. Another Nek2 inhibitor, compound 28e, showed a proliferation inhibitory IC50 of 38 nM in MGC-803 gastric cancer cells [2]. These data establish the scaffold's high potential for biological activity, but they do not predict the activity of the target compound. The 8-bromo and 2-sec-butyl substituents may significantly alter potency and selectivity, underscoring the need for empirical evaluation.

Kinase inhibition Cancer research Drug discovery

Optimal Application Scenarios for 8-Bromo-2-(butan-2-yl)imidazo[1,2-a]pyridine (CAS 1548310-03-7) in Research and Development


Advanced Intermediate for Palladium-Catalyzed Cross-Coupling Reactions in Drug Discovery

The 8-bromo substituent serves as a versatile handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), enabling the introduction of diverse aryl, heteroaryl, or amine groups at the 8-position. The 2-sec-butyl group provides a defined steric and electronic environment, allowing medicinal chemists to explore structure-activity relationships (SAR) in a specific chemical space not accessible with simpler 2-unsubstituted or 2-tert-butyl analogs [1], [2].

Precursor for Chiral Imidazo[1,2-a]pyridine Derivatives in Asymmetric Synthesis Studies

The sec-butyl group introduces a chiral center into the imidazo[1,2-a]pyridine core, making this compound a valuable starting material for synthesizing enantiomerically pure or enriched derivatives. This feature is critical for studying the stereochemical requirements of biological targets or for developing chiral ligands and catalysts [1].

Core Scaffold for Developing Novel Nek2 Kinase Inhibitors with Improved Drug-like Properties

Given the proven nanomolar potency of related imidazo[1,2-a]pyridine derivatives against Nek2 kinase [3], this specific 8-bromo-2-sec-butyl analog is a prime candidate for SAR exploration aimed at improving pharmacokinetic properties or overcoming resistance. The sec-butyl group may enhance lipophilicity (clogP) and membrane permeability compared to smaller alkyl chains or polar groups, potentially leading to better oral bioavailability in lead optimization campaigns [1].

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